molecular formula C14H19NO2 B14188401 (2S)-2-[(4-Methoxyanilino)methyl]cyclohexan-1-one CAS No. 840475-10-7

(2S)-2-[(4-Methoxyanilino)methyl]cyclohexan-1-one

Cat. No.: B14188401
CAS No.: 840475-10-7
M. Wt: 233.31 g/mol
InChI Key: WKEXWJYFKAENDF-NSHDSACASA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(4-Methoxyanilino)methyl]cyclohexan-1-one typically involves the reaction of cyclohexanone with 4-methoxyaniline in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Common solvents used include ethanol or methanol.

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.

    Temperature: The reaction is usually carried out at elevated temperatures, typically around 60-80°C.

    Time: The reaction time can vary but generally ranges from several hours to overnight.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(4-Methoxyanilino)methyl]cyclohexan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxyanilino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.

Scientific Research Applications

(2S)-2-[(4-Methoxyanilino)methyl]cyclohexan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-[(4-Methoxyanilino)methyl]cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-[(4-Methoxyanilino)methyl]cyclohexan-1-one is unique due to its specific substitution pattern on the cyclohexanone ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

840475-10-7

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

(2S)-2-[(4-methoxyanilino)methyl]cyclohexan-1-one

InChI

InChI=1S/C14H19NO2/c1-17-13-8-6-12(7-9-13)15-10-11-4-2-3-5-14(11)16/h6-9,11,15H,2-5,10H2,1H3/t11-/m0/s1

InChI Key

WKEXWJYFKAENDF-NSHDSACASA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC[C@@H]2CCCCC2=O

Canonical SMILES

COC1=CC=C(C=C1)NCC2CCCCC2=O

Origin of Product

United States

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